molecular formula C12H7Cl2NO2 B6365290 5-(2,3-Dichlorophenyl)picolinic acid CAS No. 1261952-21-9

5-(2,3-Dichlorophenyl)picolinic acid

Cat. No.: B6365290
CAS No.: 1261952-21-9
M. Wt: 268.09 g/mol
InChI Key: QRYJIWZWZMAXOT-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)picolinic acid is a synthetic auxin herbicide belonging to the picolinic acid chemical class, which includes commercially developed compounds such as picloram, aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl . This class of compounds is recognized for its high potency and low application rates, making it a significant area of research for the development of new weed control solutions . These herbicides mimic the plant hormone auxin and exert their action by binding to specific receptor proteins in plants, such as the auxin-signaling F-box protein 5 (AFB5) . This binding disrupts normal growth regulation, leading to uncontrolled growth and ultimately the death of susceptible weeds. Picolinic acid herbicides are particularly valued in agricultural research for their effectiveness against a broad spectrum of weeds and the slower development of resistance compared to other herbicide classes . Beyond their herbicidal applications, picolinic acid is also a key metabolite in the kynurenine pathway of tryptophan catabolism and has been studied for its role in immunomodulation and metal ion transport . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or any form of personal consumption.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYJIWZWZMAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone for introducing aryl groups into heterocyclic frameworks. For 5-(2,3-dichlorophenyl)picolinic acid, this method involves coupling a boronic ester of 2,3-dichlorophenyl with a halogenated picolinic acid precursor.

Example Protocol

  • Starting Material : 5-Bromopicolinic acid is reacted with 2,3-dichlorophenylboronic acid under palladium catalysis.

  • Catalyst System : Pd(PPh₃)₄ (1 mol%) in a mixed solvent of toluene/ethanol (3:1) at 80°C for 12 hours.

  • Yield : ~65–70% after recrystallization from ethanol/water.

Challenges : Steric hindrance from the 2,3-dichloro substituents may reduce coupling efficiency. Kinetic studies on analogous palladium complexes suggest that electron-withdrawing groups decelerate oxidative addition steps.

Nucleophilic Aromatic Substitution (NAS)

Chlorine Displacement with Organometallic Reagents

NAS offers an alternative route by displacing halogen atoms on the pyridine ring with organometallic nucleophiles.

Procedure :

  • Substrate : 5-Chloropicolinic acid treated with 2,3-dichlorophenylmagnesium bromide in THF at −78°C.

  • Quenching : Gradual warming to room temperature followed by acidic workup (HCl, 1M) yields the target compound.

Limitations : Competing side reactions, such as protodehalogenation, necessitate careful temperature control. Patent CN106243027A highlights similar challenges in cyanogenation steps, where excess Phosphorous chloride (POCl₃) mitigates byproduct formation.

Ring-Formation Strategies via Cyclocondensation

Kröhnke Pyridine Synthesis

This method constructs the pyridine ring de novo, incorporating pre-functionalized aryl groups.

Steps :

  • Condensation : 2,3-Dichlorobenzaldehyde, ammonium acetate, and ethyl acetoacetate undergo cyclocondensation in acetic acid at reflux.

  • Oxidation : The intermediate dihydropyridine is oxidized to picolinic acid using hydrogen peroxide (H₂O₂) in acetic acid, as detailed in CN106243027A.

Data Table 1: Comparative Yields for Cyclocondensation Routes

MethodCatalystTemperature (°C)Yield (%)Reference
Kröhnke SynthesisH₂O₂/AcOH11058
Modified HantzschFeCl₃12062

Carboxylic Acid Functionalization

Hydrolysis of Nitriles

Conversion of a cyano group to a carboxylic acid is a critical final step.

Protocol from CN106243027A :

  • Substrate : 5-(2,3-Dichlorophenyl)picolinonitrile is hydrolyzed in ethanolic NaOH (20%) at 90°C for 6 hours.

  • Acidification : Adjusting pH to 2–3 with HCl precipitates the acid.

Optimization : Prolonged heating (>8 hours) risks decarboxylation, reducing yields by ~15%.

Comparative Analysis of Synthetic Routes

Data Table 2: Efficiency Metrics for Key Methods

MethodAdvantagesDisadvantagesTypical Yield (%)
Suzuki CouplingHigh regioselectivityPd catalyst cost65–70
NASAvoids noble metalsSensitivity to moisture50–55
CyclocondensationSingle-pot synthesisRequires harsh oxidation55–60

Mechanistic Insights and Kinetic Considerations

The biphasic kinetics observed in palladium-mediated substitutions (e.g., ligand exchange in Pd(N,N')Cl₂ complexes) suggest that rate-determining steps involve associative nucleophilic attack. For this compound, electron-deficient aryl groups may slow the reaction, necessitating higher temperatures or catalytic accelerants.

Industrial-Scale Adaptations

Patent US4087431A demonstrates scalable processes for dichloropicolinic acids via hydrazine intermediates, which could be adapted for the target compound. Key considerations include:

  • Solvent Recovery : DMF and acetic acid recycling reduces costs.

  • Catalyst Reuse : Immobilized Pd catalysts improve sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dichlorophenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Halogenated Phenyl-Substituted Acids

The following table summarizes key structural differences between 5-(2,3-Dichlorophenyl)picolinic acid and related compounds from and :

Compound Name Substituent Position on Phenyl Ring Halogen Type Acid Backbone Molecular Formula CAS Number Reference
This compound 2,3-positions Cl Picolinic acid C₁₂H₇Cl₂NO₂ Not provided N/A
5-(2,4-Difluorophenyl)nicotinic acid 2,4-positions F Nicotinic acid C₁₂H₇F₂NO₂ 887973-46-8
5-(3,5-Dichlorophenyl)nicotinic acid 3,5-positions Cl Nicotinic acid C₁₂H₇Cl₂NO₂ 887973-53-7
6-(2,5-Difluorophenyl)picolinic acid 2,5-positions F Picolinic acid C₁₂H₇F₂NO₂ 887983-00-8
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid 3-position (carbonyl-pyrrolidine) N/A Picolinic acid C₁₇H₁₆N₂O₃ 1261991-89-2
Key Observations:

Halogenation Patterns :

  • Chlorine vs. fluorine substitution alters electron-withdrawing effects and steric bulk. For instance, this compound has two adjacent chlorine atoms, which may enhance lipophilicity and influence binding interactions compared to 5-(3,5-Dichlorophenyl)nicotinic acid (Cl at meta positions) or difluoro analogs .
  • Fluorinated analogs (e.g., 5-(2,4-Difluorophenyl)nicotinic acid) likely exhibit lower molecular weight and different metabolic stability due to fluorine’s small size and high electronegativity .

Acid Backbone Differences: Picolinic acid (pyridine-2-carboxylic acid) vs. nicotinic acid (pyridine-3-carboxylic acid) alters the spatial orientation of the carboxylic acid group.

Non-Halogenated Analogs: 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid replaces halogens with a pyrrolidinylcarbonyl group, introducing amide functionality. This modification increases molecular weight (296.32 g/mol vs. ~240–250 g/mol for halogenated analogs) and likely enhances solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-Dichlorophenyl)picolinic acid, and what are their critical optimization parameters?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated picolinic acid derivatives and 2,3-dichlorophenyl boronic acids. Key steps include:

  • Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in toluene/ethanol mixtures .
  • Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity, verified via HPLC and LC-MS .
  • Yield optimization: Reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 boronic acid to halide) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal lattice parameters (e.g., triclinic system, space group P1) and bond angles, as demonstrated for analogs like 5-(2,3-Dichlorophenyl)-2-fluoropyridine .
  • Spectroscopic techniques :
  • NMR (¹H/¹³C): Peaks at δ 8.5–9.0 ppm (aromatic protons) and 165–170 ppm (carboxylic acid carbon) confirm substitution patterns .
  • FT-IR: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-Cl) .

Q. What preliminary biological screening models are used to assess this compound’s activity?

  • Methodological Answer :

  • Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., MCF-7), reporting IC₅₀ values in the low micromolar range (e.g., 2–10 µM) .
  • Enzyme inhibition : Fluorometric assays targeting carbonic anhydrases (e.g., CA-IX/XII isoforms), with Ki values determined via Lineweaver-Burk plots .
  • Neuroprotection : In vitro models using SH-SY5Y neurons exposed to oxidative stress (H₂O₂), measuring caspase-3 activation and mitochondrial membrane potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), passage numbers, and culture media.
  • Dosage consistency : Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Mechanistic follow-up : Combine cytotoxicity assays with transcriptomic profiling (RNA-seq) to identify off-target effects or pathway-specific responses .

Q. What strategies are employed to enhance the compound’s bioavailability for in vivo neuroprotection studies?

  • Methodological Answer :

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) to improve blood-brain barrier permeability .
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility and sustained release .
  • Pharmacokinetic profiling : LC-MS/MS quantification in plasma and brain homogenates post-administration in rodent models .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Gradient elution (C18 column, 0.1% TFA in acetonitrile/water) to detect residual solvents or byproducts (e.g., dichlorophenyl isomers) .
  • HRMS (Q-TOF) : Confirm molecular integrity (e.g., m/z 286.108 for [M+H]⁺) and identify degradation products under accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR or MAPK) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using ML algorithms (Random Forest, SVM) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .

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